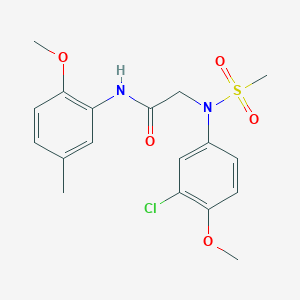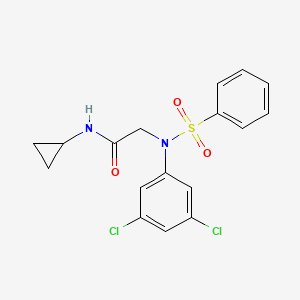![molecular formula C16H13Cl2N3O4S B3676789 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3676789.png)
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide
Vue d'ensemble
Description
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as SN-38, is a potent topoisomerase I inhibitor. It is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer. SN-38 has shown potential as a therapeutic agent in the treatment of cancer due to its ability to induce DNA damage and inhibit cell proliferation.
Mécanisme D'action
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibits the activity of topoisomerase I by binding to the enzyme and stabilizing the cleavable complex that is formed during DNA replication and transcription. This prevents the enzyme from re-ligating the DNA strands, resulting in the accumulation of single-strand DNA breaks. The accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which induces DNA damage and cell death.
Biochemical and Physiological Effects
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It induces DNA damage and inhibits cell proliferation, which leads to cell death. 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide also inhibits angiogenesis, which is the process by which new blood vessels are formed. This prevents the growth and spread of cancer cells. 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to induce apoptosis, which is a form of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide has several advantages for lab experiments. It is a potent inhibitor of topoisomerase I and has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. However, 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide has some limitations for lab experiments. It is highly cytotoxic and requires careful handling. It is also unstable in aqueous solutions and requires special storage conditions.
Orientations Futures
There are several future directions for the study of 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of research is the development of new methods for the synthesis of 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide and its analogs. This could lead to the development of more potent and selective inhibitors of topoisomerase I. Another area of research is the development of new drug delivery systems for 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide. This could improve the efficacy and reduce the toxicity of the drug. Finally, the study of the mechanism of action of 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide could lead to the development of new therapeutic strategies for the treatment of cancer.
Applications De Recherche Scientifique
3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide induces DNA damage by inhibiting the activity of topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. 3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide also inhibits cell proliferation and induces apoptosis, which is a form of programmed cell death.
Propriétés
IUPAC Name |
3-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S/c1-2-25-14-6-3-9(7-12(14)18)15(22)20-16(26)19-13-8-10(21(23)24)4-5-11(13)17/h3-8H,2H2,1H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVUUBUYPHULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3676710.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3676713.png)
![3-chloro-4-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676717.png)
![2-chloro-N-[3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3676721.png)

![3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B3676734.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3676738.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676780.png)
![6-(4-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676783.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676784.png)
![N-benzyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B3676798.png)
![N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676801.png)
![4-ethoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676806.png)
